4-{[(E)-(2-nitrophenyl)methylidene]amino}-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-(2-nitrophenyl)methylidene]amino}-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a triazole ring, a pyrazole ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(2-nitrophenyl)methylidene]amino}-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-nitrobenzaldehyde with 5-phenyl-1H-pyrazole-3-carbohydrazide in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-(2-nitrophenyl)methylidene]amino}-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
4-{[(E)-(2-nitrophenyl)methylidene]amino}-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent.
Materials Science: It can be used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: The compound is used in studying enzyme inhibition and protein-ligand interactions.
Industrial Applications: It can be utilized in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-{[(E)-(2-nitrophenyl)methylidene]amino}-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The triazole and pyrazole rings can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- **4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol
- **4-{[(E)-(2-methoxyphenyl)methylidene]amino}-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-{[(E)-(2-nitrophenyl)methylidene]amino}-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties.
Properties
Molecular Formula |
C18H13N7O2S |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
4-[(E)-(2-nitrophenyl)methylideneamino]-3-(3-phenyl-1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H13N7O2S/c26-25(27)16-9-5-4-8-13(16)11-19-24-17(22-23-18(24)28)15-10-14(20-21-15)12-6-2-1-3-7-12/h1-11H,(H,20,21)(H,23,28)/b19-11+ |
InChI Key |
PFTXTRRHJSIQCX-YBFXNURJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C3=NNC(=S)N3/N=C/C4=CC=CC=C4[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C3=NNC(=S)N3N=CC4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
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